molecular formula C24H16ClFN4O B11220311 2-chloro-7-(2-fluorophenyl)-6-phenyl-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine

2-chloro-7-(2-fluorophenyl)-6-phenyl-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B11220311
M. Wt: 430.9 g/mol
InChI Key: SICBCJXSZQBNOK-UHFFFAOYSA-N
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Description

2-chloro-7-(2-fluorophenyl)-6-phenyl-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a chromeno ring fused with a triazolo[1,5-a]pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-7-(2-fluorophenyl)-6-phenyl-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine typically involves multi-step reactions. One common method includes the reaction of 2-chlorobenzoylketene with hydrazine hydrate to form the triazolo ring . This intermediate is then subjected to further reactions with appropriate reagents to introduce the fluoro and phenyl groups .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-chloro-7-(2-fluorophenyl)-6-phenyl-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-chloro-7-(2-fluorophenyl)-6-phenyl-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-chloro-7-(2-fluorophenyl)-6-phenyl-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. This compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-7-(2-fluorophenyl)-6-phenyl-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine is unique due to its specific combination of substituents and fused ring systems.

Properties

Molecular Formula

C24H16ClFN4O

Molecular Weight

430.9 g/mol

IUPAC Name

4-chloro-11-(2-fluorophenyl)-9-phenyl-8-oxa-12,13,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,15-hexaene

InChI

InChI=1S/C24H16ClFN4O/c25-15-10-11-19-17(12-15)21-20(23(31-19)14-6-2-1-3-7-14)22(16-8-4-5-9-18(16)26)30-24(29-21)27-13-28-30/h1-13,22-23H,(H,27,28,29)

InChI Key

SICBCJXSZQBNOK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C3=C(C4=C(O2)C=CC(=C4)Cl)NC5=NC=NN5C3C6=CC=CC=C6F

Origin of Product

United States

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